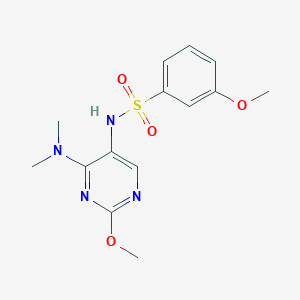

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide

Description

N-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide is a pyrimidine-based sulfonamide derivative characterized by a dimethylamino group at the 4-position and a methoxy group at the 2-position of the pyrimidine ring. The sulfonamide moiety is attached to a 3-methoxy-substituted benzene ring, contributing to its unique electronic and steric profile. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in bioactive molecules and the sulfonamide group’s role in enhancing binding interactions with biological targets.

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-18(2)13-12(9-15-14(16-13)22-4)17-23(19,20)11-7-5-6-10(8-11)21-3/h5-9,17H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUONUSMZWNCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-methoxypyrimidine, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine under controlled conditions.

Sulfonamide Formation: The intermediate pyrimidine derivative is then reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide exerts its effects often involves interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting their activity.

Pathways Involved: The compound may interfere with metabolic or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-(4-(Dimethylamino)-2-Methoxypyrimidin-5-yl)-3-Fluorobenzenesulfonamide

This analog replaces the 3-methoxy group on the benzene ring with a fluorine atom. The fluoro substituent introduces greater electronegativity, reducing electron density in the aromatic ring compared to the methoxy group. This alteration likely decreases lipophilicity (predicted logP reduction of ~0.5) and may enhance metabolic stability due to fluorine’s resistance to oxidative degradation. However, the absence of methoxy’s hydrogen-bond-accepting capability could reduce affinity for targets requiring polar interactions .

Halogenated Pyrimidine Derivatives

Compounds such as 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine () feature halogen substituents (bromo, chloro) on the pyrimidine ring. Halogens are electron-withdrawing, which polarizes the pyrimidine ring and may enhance reactivity in cross-coupling reactions.

Quinoline-Based Derivatives with Dimethylamino Groups

Patented compounds like (S,E)-N-(4-(3-CHLORO-4-(PYRIDIN-2-YL-METHOXY)PHENYLAMINO)-3-CYANO-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-4-(DIMETHYLAMINO)-BUT-2-ENAMIDE () share the dimethylamino moiety but incorporate it into a quinoline scaffold. The quinoline system’s extended aromaticity may improve π-π stacking interactions, whereas the pyrimidine core in the target compound offers a smaller, more rigid structure. This difference could influence selectivity for enzymes like kinases or topoisomerases .

Sulfonamide vs. Carboxamide Derivatives

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () replace the sulfonamide group with carboxamide or urea functionalities. Sulfonamides are more acidic (pKa ~10–11) than carboxamides (pKa ~15–17), which may enhance solubility in physiological conditions and improve target engagement through ionic interactions .

Key Comparative Data Table

Implications of Substituent Variations

- Methoxy vs. Fluoro : Methoxy groups enhance solubility and hydrogen-bonding capacity but may increase susceptibility to metabolic oxidation. Fluoro substitution improves stability and reduces steric hindrance .

- Dimethylamino Positioning: The 4-position dimethylamino group in the target compound likely induces a steric and electronic effect distinct from analogs with dimethylamino groups on side chains (e.g., enamide derivatives in ).

- Sulfonamide vs.

Biological Activity

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds using boron reagents and palladium catalysts under mild conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

The biological activity of this compound is attributed to its interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the methoxypyrimidinyl moiety may participate in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that compounds similar to this sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth.

- Antimicrobial Properties : There is evidence suggesting that this compound has antimicrobial activity against certain bacteria and fungi, potentially through interference with their metabolic pathways.

- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

- Antitumor Efficacy : A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity.

- Antimicrobial Assessment : In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in edema compared to controls, highlighting its anti-inflammatory properties.

Data Table

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity (IC50 < 10 µM) | Study on pyrimidine derivatives |

| Antimicrobial | MIC against S. aureus | In vitro antimicrobial study |

| Anti-inflammatory | Reduced edema in mice | Murine inflammation model |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, coupling reactions often employ bases like triethylamine or DIPEA in solvents such as dioxane or DMF. Catalysts like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) can improve amidation efficiency. Reaction temperatures (typically 20–80°C) and purification methods (e.g., silica gel chromatography with cyclohexane/ethyl acetate gradients) are critical for yield and purity .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios.

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) for purity assessment.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₅H₁₈FN₅O₂: 319.33 g/mol) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination.

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.

- Dose-response studies : Compare in vitro IC₅₀ with in vivo effective doses in rodent models, adjusting for species-specific metabolism.

- Formulation optimization : Use nanoencapsulation or prodrug strategies to enhance solubility and tissue penetration .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound’s analogs?

- Methodological Answer :

- Systematic substituent variation : Modify the pyrimidine ring’s methoxy/dimethylamino groups and assess impact on target binding (e.g., kinase inhibition assays).

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like EGFR or CDK2.

- Free-Wilson analysis : Quantify contributions of specific substituents to biological activity .

Q. How can crystallography data inform polymorphism or stability studies?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C–N bonds in pyrimidine: ~1.34 Å) and packing motifs.

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures.

- Hygroscopicity tests : Expose crystals to controlled humidity (e.g., 40–80% RH) to assess stability .

Q. What advanced techniques identify biological targets for this compound?

- Methodological Answer :

- Chemical proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding proteins from cell lysates.

- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes whose loss confers resistance.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to recombinant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.